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Dimethyl-2,4-dihydroxyphenylsulfonium triflate

Photoacid Generator Water-Soluble Resist Green Lithography

Dimethyl-2,4-dihydroxyphenylsulfonium triflate (DDPT) is an organosulfonium salt belonging to the dialkylarylsulfonium class of photoacid generators (PAGs). Characterized by a (2,4-dihydroxyphenyl)dimethylsulfonium cation paired with a triflate (CF3SO3-) counterion, this compound is specifically engineered for water-castable, water-developable photoresist systems.

Molecular Formula C9H11F3O5S2
Molecular Weight 320.3 g/mol
CAS No. 180787-54-6
Cat. No. B3034498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-2,4-dihydroxyphenylsulfonium triflate
CAS180787-54-6
Molecular FormulaC9H11F3O5S2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7)
InChIKeyIQJLWOZFOHQUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-2,4-dihydroxyphenylsulfonium Triflate (CAS 180787-54-6): A Water-Soluble Sulfonium Photoacid Generator for Advanced Lithography


Dimethyl-2,4-dihydroxyphenylsulfonium triflate (DDPT) is an organosulfonium salt belonging to the dialkylarylsulfonium class of photoacid generators (PAGs) [1]. Characterized by a (2,4-dihydroxyphenyl)dimethylsulfonium cation paired with a triflate (CF3SO3-) counterion, this compound is specifically engineered for water-castable, water-developable photoresist systems [2]. Its defining structural feature—the presence of two hydroxyl groups on the phenyl ring—confers high aqueous solubility, a property that fundamentally differentiates it from conventional triarylsulfonium PAGs and enables environmentally friendly lithographic processing without organic developers [3].

Why Generic Sulfonium PAGs Cannot Replace Dimethyl-2,4-dihydroxyphenylsulfonium Triflate in Aqueous-Processable Resists


Standard sulfonium and iodonium PAGs, such as triphenylsulfonium triflate, are predominantly hydrophobic and require organic solvents for resist formulation and development, precluding their use in water-based, environmentally friendly lithographic processes [1]. The dialkylarylsulfonium architecture of DDPT, particularly the 2,4-dihydroxy substitution, enables dissolution directly in deionized water, fundamentally altering the processing paradigm. Furthermore, the dialkylarylsulfonium class exhibits a quantum yield for acid generation approximately one order of magnitude higher than trialkyl-substituted onium salts, meaning that simple substitution with a generic water-soluble PAG would not guarantee equivalent photosensitivity [2]. The specific triflate counterion is also critical, as it generates a strong, non-nucleophilic acid (triflic acid) essential for high-efficiency chemically amplified deprotection or cross-linking, whereas a change in anion to chloride, for instance, alters the acid strength and potential for metal corrosion [3].

Quantitative Differentiation of Dimethyl-2,4-dihydroxyphenylsulfonium Triflate: Head-to-Head and Cross-Study Comparisons


Aqueous Solubility: High Solubility for Dialkylarylsulfonium Salts vs. Low Solubility for Triarylsulfonium Salts

The water solubility of onium salt PAGs is critically dependent on the organic cation structure. Studies on alkyl-substituted sulfonium salts have determined that these compounds exhibit high water solubility, whereas triaryl-substituted onium salts (e.g., triphenylsulfonium triflate) are quite insoluble in water [1]. This difference is attributed to the presence of polar hydroxyl substituents and the reduction in hydrophobic character afforded by the alkyl groups. The target compound, dimethyl-2,4-dihydroxyphenylsulfonium triflate, with its dual hydroxyl substitution and dimethyl alkyl groups, represents an optimized structure for aqueous solubility, enabling its direct formulation in deionized water for resist processing [2].

Photoacid Generator Water-Soluble Resist Green Lithography

Resolution Performance in a Fully Water-Developable Negative-Tone Resist System

In a three-component chemically amplified negative-tone resist system, employing poly(MAGME) as the matrix polymer and 1,4-butanediol as a cross-linker, dimethyl-2,4-dihydroxyphenylsulfonium triflate acted as the PAG to enable high-resolution imaging with pure water development. The resist resolved 1 μm line/space features (1:1 aspect ratio) at a deep-UV exposure dose of 100 mJ/cm² (dose to print) [1]. This performance, achieved with an all-aqueous process, distinguishes it from conventional resists that rely on organic developers. While direct resolution comparison data against other PAGs in the same polymer matrix are not publicly available, this demonstrates the compound's capability to function effectively in a completely water-based resist system, a feat not achievable with water-insoluble PAGs like triphenylsulfonium triflate.

Photoresist Resolution Deep-UV Lithography

Acid Generation Efficiency: Dialkylarylsulfonium Salts Exhibit a 10-Fold Quantum Yield Advantage Over Trialkylsulfonium Salts

Within the sulfonium PAG family, acid generation efficiency varies radically with cation architecture. The quantum yield (Φ) for acid generation from dialkylarylsulfonium salts has been measured to be approximately one order of magnitude higher than that of trialkyl-substituted onium salts under deep-UV exposure [1]. Dimethyl-2,4-dihydroxyphenylsulfonium triflate, as a dialkylarylsulfonium salt, benefits from this inherent efficiency advantage. This means that for a given exposure dose, the target compound produces significantly more acid, potentially leading to higher sensitivity or reduced exposure times compared to trialkylsulfonium alternatives.

Photoacid Generator Quantum Yield Deep-UV Photochemistry

Counterion Impact: Triflate Anion Provides a Stronger Photo-Generated Acid Compared to Halide Counterions

The nature of the anion in a sulfonium salt PAG dictates the strength of the acid generated upon photolysis. The target compound employs a triflate (CF3SO3-) counterion, which upon protonation yields triflic acid (pKa ≈ -14), one of the strongest known monoprotic acids. In contrast, dimethyl-2,4-dihydroxyphenylsulfonium chloride (CAS 193684-62-7), a direct analog with a chloride counterion, generates HCl (pKa ≈ -6), which is approximately 8 orders of magnitude weaker and can be corrosive to metal substrates [1]. Patent literature explicitly identifies triflate as a preferred anion for resist formulations, alongside hexafluoroantimonate and hexafluoroarsenate, due to the need for non-nucleophilic, strong acids to efficiently catalyze deprotection or cross-linking reactions [1].

Photoacid Generator Counterion Acid Strength

Definitive Application Scenarios for Dimethyl-2,4-dihydroxyphenylsulfonium Triflate Based on Quantitative Differentiation


Environmentally Friendly Photoresist Formulations for Water-Castable, Water-Developable Lithography

The high aqueous solubility of DDPT directly enables the formulation of resist systems that are both cast and developed in pure water. This eliminates volatile organic compounds (VOCs) from the lithographic process, addressing regulatory and environmental mandates. The Lin et al. (1997) resist system demonstrated that DDPT, in combination with poly(MAGME) and 1,4-butanediol, is capable of resolving 1 µm features using only water for development, with a dose-to-print of 100 mJ/cm² [1].

High-Sensitivity Deep-UV Acid Generation Where 10-Fold Quantum Yield Improvement Over Trialkylsulfonium Salts is Exploited

In resist designs where maximizing acid generation efficiency at a given exposure dose is paramount, the dialkylarylsulfonium architecture of DDPT offers a demonstrated ~10x quantum yield advantage over trialkyl-substituted onium salts [2]. This directly translates to higher sensitivity, enabling lower exposure doses and increased throughput in deep-UV lithography tools.

Non-Corrosive Acid Catalysis in Microelectronics Fabrication Requiring a Strong Acid with a Non-Nucleophilic Conjugate Base

The triflate counterion of the target compound generates triflic acid, a superacid with a pKa of approximately -14. This is a critical selection criterion over the chloride analog (CAS 193684-62-7), which generates the weaker and corrosive HCl [3]. The non-nucleophilic nature of the triflate anion prevents unwanted side reactions during the post-exposure bake, ensuring clean acid-catalyzed chemistry in chemically amplified resists.

Organic Synthesis Applications Leveraging the Compound's Dual Role as a Water-Soluble Electrophilic Reagent and Latent Acid Source

Beyond lithography, DDPT serves as a versatile reagent in organic synthesis, particularly for the formation of heterocyclic compounds, peptides, and nucleosides . Its solubility in polar solvents (water, methanol) facilitates reactions in aqueous media, while its ability to act as a sulfonium ion source provides synthetic pathways distinct from those available with traditional, water-insoluble sulfonium salts.

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